N1-EthylcarbamoylCabergoline
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Overview
Description
N1-EthylcarbamoylCabergoline is a derivative of cabergoline, an ergot alkaloid and a potent dopamine receptor agonist. This compound is primarily known for its applications in treating hyperprolactinemic disorders and Parkinsonian Syndrome due to its strong affinity for dopamine D2 receptors .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-EthylcarbamoylCabergoline typically involves the modification of cabergoline through the introduction of an ethylcarbamoyl group. The process generally includes:
Starting Material: Cabergoline.
Reagents: Ethyl isocyanate or ethyl chloroformate.
Reaction Conditions: The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, at a controlled temperature ranging from 0°C to room temperature. Solvents like dichloromethane or tetrahydrofuran are commonly used.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch Reactors: For controlled reaction conditions.
Purification: Techniques such as crystallization, filtration, and chromatography are employed to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N1-EthylcarbamoylCabergoline undergoes various chemical reactions, including:
Oxidation: Can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur, especially at the carbamoyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions include various oxidized or reduced derivatives of this compound, depending on the specific reagents and conditions used.
Scientific Research Applications
N1-EthylcarbamoylCabergoline has a wide range of applications in scientific research:
Medicine: Primarily used in the treatment of hyperprolactinemic disorders and Parkinsonian Syndrome.
Industry: Employed in the synthesis of other pharmacologically active compounds.
Mechanism of Action
N1-EthylcarbamoylCabergoline exerts its effects primarily through its action on dopamine D2 receptors. The mechanism involves:
Binding: The compound binds to dopamine D2 receptors, which are G-protein coupled receptors.
Inhibition of Adenylyl Cyclase: This binding inhibits adenylyl cyclase, reducing intracellular cAMP levels.
Calcium Inhibition: It also blocks IP3-dependent release of calcium from intracellular stores, leading to decreased prolactin secretion.
Comparison with Similar Compounds
Similar Compounds
Cabergoline: The parent compound, also a dopamine receptor agonist.
Bromocriptine: Another ergot derivative with similar dopamine agonist properties.
Pergolide: Used in the treatment of Parkinson’s disease, similar in action to cabergoline.
Uniqueness
N1-EthylcarbamoylCabergoline is unique due to its specific structural modification, which enhances its binding affinity and selectivity for dopamine D2 receptors compared to other similar compounds .
Properties
IUPAC Name |
9-N-[3-(dimethylamino)propyl]-4-N-ethyl-9-N-(ethylcarbamoyl)-7-prop-2-enyl-6,6a,8,9,10,10a-hexahydroindolo[4,3-fg]quinoline-4,9-dicarboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H42N6O3/c1-6-13-33-18-21(27(36)34(28(37)30-7-2)15-10-14-32(4)5)16-23-22-11-9-12-24-26(22)20(17-25(23)33)19-35(24)29(38)31-8-3/h6,9,11-12,19,21,23,25H,1,7-8,10,13-18H2,2-5H3,(H,30,37)(H,31,38) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MNAGYQBVKIBCGP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)N1C=C2CC3C(CC(CN3CC=C)C(=O)N(CCCN(C)C)C(=O)NCC)C4=C2C1=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H42N6O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
522.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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